molecular formula C11H22N2O B1609037 [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol CAS No. 66283-23-6

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B1609037
CAS No.: 66283-23-6
M. Wt: 198.31 g/mol
InChI Key: VAUQXPBOGCJNHH-QWRGUYRKSA-N
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Description

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C11H22N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 1-methylpyrrolidine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols .

Scientific Research Applications

Chemistry

In chemistry, [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a precursor to bioactive molecules that can interact with specific biological targets, such as enzymes or receptors .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol apart is its dual pyrrolidine structure, which provides unique reactivity and potential for diverse applications. This dual structure allows for more complex interactions and functionalities compared to simpler pyrrolidine derivatives .

Properties

CAS No.

66283-23-6

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H22N2O/c1-12-6-2-4-10(12)8-13-7-3-5-11(13)9-14/h10-11,14H,2-9H2,1H3/t10-,11-/m0/s1

InChI Key

VAUQXPBOGCJNHH-QWRGUYRKSA-N

SMILES

CN1CCCC1CN2CCCC2CO

Isomeric SMILES

CN1CCC[C@H]1CN2CCC[C@H]2CO

Canonical SMILES

CN1CCCC1CN2CCCC2CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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